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Compound of Interest

Compound Name: Methyl 2-(1-aminoethyl)benzoate

Cat. No.: B8011164

Get Quote

A Note to Our Readers: The initial aim of this guide was to provide an in-depth analysis of the

spectroscopic data for CAS number 1270510-36-5. However, a comprehensive search for this

specific identifier has not yielded any publicly available information corresponding to a distinct

chemical entity. This suggests that the CAS number may be invalid, unassigned, or pertain to a

proprietary substance where data is not disclosed.

Therefore, this document has been adapted to serve as a foundational guide to the principles

and practices of spectroscopic data acquisition and interpretation for novel chemical

compounds. While we cannot provide specific data for the requested CAS number, we will

outline the methodologies and rationale a senior application scientist would employ when

characterizing an unknown molecule. This guide is intended for researchers, scientists, and

drug development professionals who are actively engaged in the identification and analysis of

chemical structures.

I. The Spectroscopic Toolkit: A Multi-Faceted
Approach to Structural Elucidation
The definitive characterization of a chemical compound is rarely achieved through a single

analytical technique. Instead, a complementary suite of spectroscopic methods is employed,
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each providing a unique piece of the structural puzzle. The choice and sequence of these

experiments are guided by the anticipated structural features of the molecule and the

information sought.

A. Mass Spectrometry (MS): The Molecular Weight and
Fragmentation Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a

compound and gaining insights into its structural fragments.[1][2][3] High-resolution mass

spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to

deduce the elemental composition of the molecule.

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Infusion: The sample is introduced into the ESI source at a constant flow rate.

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged

droplets. As the solvent evaporates, the analyte molecules become charged ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

The resulting mass spectrum will display peaks corresponding to the molecular ion ([M+H]⁺ or

[M-H]⁻) and various fragment ions. The accurate mass of the molecular ion is used to calculate

the elemental formula. The fragmentation pattern provides clues about the connectivity of

atoms within the molecule.

Workflow for Mass Spectrometry Analysis
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Caption: A generalized workflow for obtaining and interpreting mass spectrometry data.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed

structure of an organic molecule in solution. ¹H NMR provides information about the number,

environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon

atoms present.

Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the appropriate

pulse sequence is applied to acquire the free induction decay (FID).

Data Processing: The FID is Fourier transformed to produce the NMR spectrum.

Chemical Shift (δ): The position of a signal indicates the electronic environment of the

nucleus.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it

represents.

Multiplicity (Splitting Pattern): The splitting of a ¹H NMR signal provides information about the

number of neighboring protons.

¹³C NMR: The number of signals indicates the number of unique carbon environments. The

chemical shift provides information about the type of carbon (e.g., sp³, sp², sp).
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Caption: The sequential process of acquiring and interpreting NMR spectroscopic data.

C. Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is used to identify the functional groups present in a molecule.[4][5][6] Different

types of bonds (e.g., C=O, O-H, N-H) vibrate at specific frequencies, and when infrared

radiation is passed through a sample, these bonds absorb radiation at their characteristic

frequencies.

Sample Placement: A small amount of the solid or liquid sample is placed directly on the ATR

crystal.

Data Acquisition: The IR beam is passed through the crystal, and the attenuated beam is

detected.

Spectrum Generation: The instrument software generates the IR spectrum, which is a plot of

absorbance or transmittance versus wavenumber (cm⁻¹).

The presence of characteristic absorption bands in the IR spectrum indicates the presence of

specific functional groups. For example, a strong absorption around 1700 cm⁻¹ is indicative of

a carbonyl (C=O) group.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions
UV-Vis spectroscopy provides information about conjugated systems within a molecule.[7][8][9]

[10] The absorption of UV or visible light corresponds to the promotion of electrons from a

lower energy orbital to a higher energy orbital.
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Sample Preparation: A solution of the analyte is prepared in a UV-transparent solvent (e.g.,

ethanol, hexane).

Data Acquisition: The sample is placed in a cuvette, and the absorbance is measured over a

range of wavelengths.

Spectrum Generation: The instrument plots absorbance versus wavelength.

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key

parameters obtained from a UV-Vis spectrum. These values can provide information about the

extent of conjugation in the molecule.

II. Data Synthesis and Structure Elucidation
The data from each spectroscopic technique is not interpreted in isolation. A holistic approach

is taken, where the information from MS, NMR, IR, and UV-Vis is combined to propose a

chemical structure. This proposed structure must be consistent with all the observed

spectroscopic data.

For example, the molecular formula determined by HRMS provides the "building blocks"

(atoms) for the structure. NMR spectroscopy then provides the connectivity of these atoms. IR

spectroscopy confirms the presence of functional groups, and UV-Vis spectroscopy can

corroborate the presence of conjugated systems.

III. Conclusion
The spectroscopic characterization of a novel compound is a systematic and iterative process.

It requires a deep understanding of the principles behind each technique and the ability to

synthesize disparate data into a coherent structural hypothesis. While the specific

spectroscopic data for CAS number 1270510-36-5 remains elusive, the methodologies outlined

in this guide provide a robust framework for the structural elucidation of any new chemical

entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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